Rel-((1R,2S)-2-aminocyclopentyl)methanol hydrochloride
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Overview
Description
Rel-((1R,2S)-2-aminocyclopentyl)methanol hydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring substituted with an amino group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1R,2S)-2-aminocyclopentyl)methanol hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method is the reductive amination of cyclopentanone with an appropriate amine, followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Rel-((1R,2S)-2-aminocyclopentyl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a variety of substituted cyclopentyl compounds .
Scientific Research Applications
Rel-((1R,2S)-2-aminocyclopentyl)methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-((1R,2S)-2-aminocyclopentyl)methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,2S)-2-aminocyclopentanecarboxamide hydrochloride: Similar structure but with a carboxamide group instead of a methanol group.
Rel-(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride: Contains a carboxylic acid group and a double bond in the cyclopentane ring.
Uniqueness
Rel-((1R,2S)-2-aminocyclopentyl)methanol hydrochloride is unique due to the presence of both an amino group and a methanol group on the cyclopentane ring.
Properties
Molecular Formula |
C6H14ClNO |
---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
[(1R,2S)-2-aminocyclopentyl]methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1 |
InChI Key |
DJZSFZUZNGAAID-GEMLJDPKSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)CO.Cl |
Canonical SMILES |
C1CC(C(C1)N)CO.Cl |
Origin of Product |
United States |
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